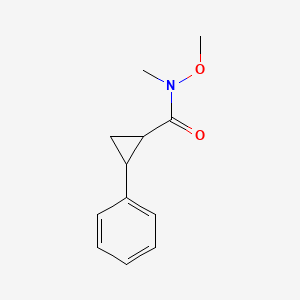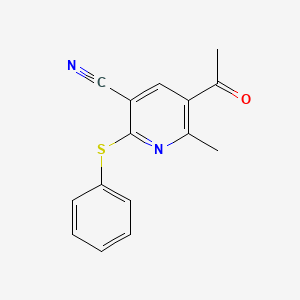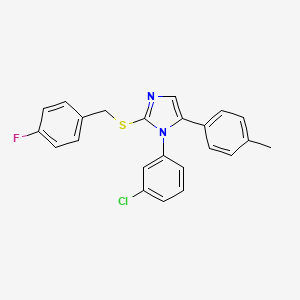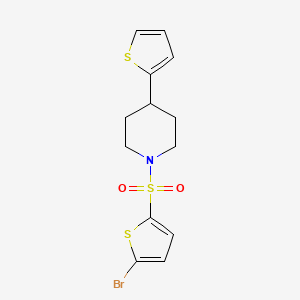
N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 . The compound appears as a white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO2/c1-13(15-2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals or liquid . It has a molecular weight of 205.26 .Aplicaciones Científicas De Investigación
Synthetic Utility
N-Methoxy-N-methyl-2-phenylcyclopropanecarboxamide, known as Weinreb amide, has significant utility in synthetic chemistry. It functions effectively as an acylating agent for organolithium or organomagnesium reagents and as an equivalent for an aldehyde group. These characteristics have been widely utilized in various synthetic endeavors, not only in academic research but also in pharmaceutical industries on a large scale. Its applications include heterocyclic chemistry, total synthesis, and as a building block in various synthetic processes (Balasubramaniam & Aidhen, 2008).
Pharmaceutical Applications
Weinreb amide derivatives have been explored for their potential as NMDA receptor antagonists. Derivatives like milnacipran and its homologues have demonstrated binding affinity to the NMDA receptor in vitro, which is significant for designing potent NMDA-receptor antagonists. This unique structure differentiates them from other known competitive and noncompetitive antagonists (Shuto et al., 1995).
Methodological Innovations
Innovative synthesis methods have been developed for α,β-unsaturated N-methoxy-N-methylamide compounds. These methods, starting from Weinreb amide derivatives, provide a basis for creating diverse synthetic pathways and are instrumental in homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998).
Applications in Pyrrole Synthesis
Weinreb amides have also shown versatility in the Knorr pyrrole synthesis. The preparation of N-methoxy-N-methyl-α-enaminocarboxamides from Weinreb amides and their reaction with organometallic compounds offers an alternative approach in pyrrole synthesis, which is a crucial aspect of heterocyclic chemistry (Alberola, Ortega, Sadaba, & Sañudo, 1999).
Enantioselective Synthesis
The amide has also been utilized in the enantioselective synthesis of complex molecules like piperidines, showcasing its role in asymmetric synthesis and the preparation of biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-methoxy-N-methyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(15-2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXWQNHJJNYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)
![(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2953771.png)
![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)

![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)
![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)



![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)


